3-Chloro-4,5-difluoroanthranilic acid chemical structure and properties
3-Chloro-4,5-difluoroanthranilic acid chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-4,5-difluoroanthranilic Acid: A Core Scaffold for Advanced Drug Discovery
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the rational design of pharmaceutical candidates hinges on the availability of versatile and strategically functionalized molecular scaffolds. 3-Chloro-4,5-difluoroanthranilic acid, systematically named 2-amino-3-chloro-4,5-difluorobenzoic acid , emerges as a compound of significant interest. Its structure is a confluence of key pharmacophoric elements: the anthranilic acid core, a privileged motif in numerous approved drugs[1][2]; a chlorine substituent, which modulates electronic properties and can serve as a synthetic handle; and a vicinal difluoro substitution, a feature known to enhance metabolic stability, binding affinity, and membrane permeability.[3][4]
This guide provides an in-depth exploration of 3-Chloro-4,5-difluoroanthranilic acid, moving beyond a simple data sheet to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical and spectroscopic identity, propose a robust synthetic pathway grounded in established chemical principles, explore its potential applications as a pivotal intermediate, and outline critical safety protocols for its handling.
Part 1: Physicochemical & Spectroscopic Profile
While 2-amino-3-chloro-4,5-difluorobenzoic acid is not a widely cataloged compound, its properties can be reliably predicted based on its constituent functional groups and data from structurally analogous molecules.
Core Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-Amino-3-chloro-4,5-difluorobenzoic acid | Systematic Nomenclature |
| Synonyms | 3-Chloro-4,5-difluoroanthranilic acid | Common Nomenclature |
| CAS Number | Not assigned. | Inferred from chemical database searches. |
| Molecular Formula | C₇H₄ClF₂NO₂ | Derived from structure. |
| Molecular Weight | 207.56 g/mol | Calculated from formula. |
| Physical Form | Expected to be a crystalline solid at room temperature. | Based on related anthranilic acids.[5] |
| Melting Point | Estimated >150 °C | Extrapolated from related fluorinated and chlorinated benzoic acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Typical for substituted benzoic acids. |
| pKa | Estimated 2.5-3.5 (carboxylic acid), 1.5-2.5 (anilinium) | Influenced by electron-withdrawing halogens. |
Spectroscopic Characterization: An Analytical Fingerprint
The definitive identification of this molecule relies on a combination of spectroscopic techniques. Below are the predicted spectral features, which serve as a benchmark for characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple but highly informative due to spin-spin coupling with fluorine atoms. The spectrum would be recorded in a solvent like DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.
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Aromatic Region: A single proton signal is expected for the hydrogen at the C6 position. This proton (H-6) is ortho to the C5-Fluorine, resulting in a doublet. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms, likely appearing in the δ 6.5-7.5 ppm range.[6]
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Amino Protons (-NH₂): A broad singlet is expected, typically in the δ 4.0-6.0 ppm range in DMSO-d₆. The exact shift is dependent on concentration and temperature.
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Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm), is characteristic of the carboxylic acid proton.[7]
¹³C NMR Spectroscopy
The carbon spectrum will show seven distinct signals, with chemical shifts and multiplicities dictated by couplings to fluorine.
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Aromatic Carbons: Six signals are expected. The carbons directly bonded to fluorine (C4, C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorines will exhibit smaller two- and three-bond couplings (²JCF, ³JCF).[8]
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Carbonyl Carbon (-COOH): A singlet is expected around δ 165-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear indication of the key functional groups present.[5][9]
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N-H Stretching: Two distinct sharp peaks are anticipated in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretches of the primary amine.[7]
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O-H Stretching: A very broad absorption band from 2500-3300 cm⁻¹, typical for the hydrogen-bonded carboxylic acid O-H stretch, is expected.[7]
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C=O Stretching: A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
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C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.
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C-Cl Stretching: A peak in the 700-800 cm⁻¹ range can be attributed to the C-Cl bond.[7]
Part 2: Synthesis & Mechanistic Insights
A robust and logical synthesis of 2-amino-3-chloro-4,5-difluorobenzoic acid can be designed starting from the commercially available 3-chloro-4,5-difluorobenzoic acid. This approach involves a classical nitration-reduction sequence, a cornerstone of aromatic chemistry.
Caption: Role as an intermediate in API synthesis.
The presence of fluorine can significantly influence the pharmacological profile. Fluorinated amino acids and their derivatives are increasingly prominent in FDA-approved drugs, highlighting the strategic advantage of incorporating these atoms early in a synthetic sequence. [3][4]
Part 4: Safety & Handling Protocols
While specific toxicity data for 3-Chloro-4,5-difluoroanthranilic acid is not available, a robust safety assessment can be made based on its structural components: aromatic amines, chlorinated aromatics, and acidic compounds. Strict adherence to safety protocols is mandatory.
Hazard Identification and Handling
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. (Based on analogues like 3-chloro-4-fluoroaniline). P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. |
| Skin Irritation | Causes skin irritation. (Based on 3-chloro-4,5-difluorobenzoic acid). P264: Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area. |
| Long-term Exposure | Potential for organ damage through prolonged or repeated exposure. Handle with appropriate engineering controls (fume hood). |
First Aid Measures
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.
Conclusion
3-Chloro-4,5-difluoroanthranilic acid stands as a potent and strategically designed building block for advanced chemical synthesis. Its unique combination of a reactive anthranilic acid core with the modulating effects of chloro and difluoro substituents makes it an exceptionally valuable precursor for libraries of novel compounds in drug discovery and materials science. The synthetic pathway outlined herein, based on well-established and reliable chemical transformations, provides a practical route to access this compound. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this molecule to accelerate the development of next-generation pharmaceuticals and functional materials.
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